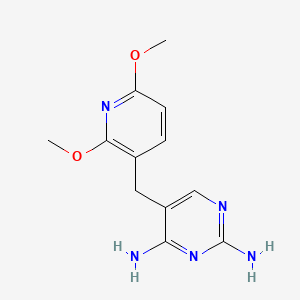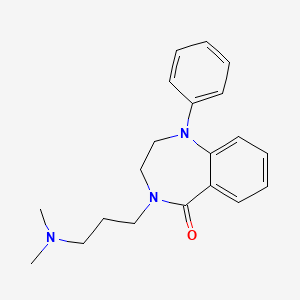
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-component reactions. One common method is the condensation of carbonyl compounds with diamines. For instance, the synthesis of 2,4-diaminopyrimidine derivatives can be achieved through the reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate under ZnCl₂-catalyzed conditions . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal, providing a broad range of substituted pyrimidines .
Industrial Production Methods
Industrial production of pyrimidine derivatives often relies on scalable and efficient synthetic routes. The use of metal-catalyzed reactions, such as Cu-catalyzed cyclization of ketones with nitriles, allows for the production of diversely functionalized pyrimidines under basic conditions . These methods offer broad substrate scope and good functional group tolerance, making them suitable for large-scale synthesis.
化学反応の分析
Types of Reactions
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- undergoes various types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce dihydropyrimidines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives, depending on the nature of the substituents introduced.
科学的研究の応用
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA. By inhibiting DHFR, the compound disrupts the synthesis of nucleic acids, leading to the death of rapidly dividing cells, such as bacteria .
類似化合物との比較
Similar Compounds
Trimethoprim: An antibacterial drug that also inhibits DHFR.
Pyrimethamine: An antimalarial drug with a similar mechanism of action.
Methotrexate: An anticancer drug that targets DHFR.
Uniqueness
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- is unique due to its specific structural features, such as the presence of the 2,6-dimethoxy-3-pyridyl group, which may enhance its selectivity and potency against certain biological targets .
特性
CAS番号 |
65873-69-0 |
|---|---|
分子式 |
C12H15N5O2 |
分子量 |
261.28 g/mol |
IUPAC名 |
5-[(2,6-dimethoxypyridin-3-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O2/c1-18-9-4-3-7(11(16-9)19-2)5-8-6-15-12(14)17-10(8)13/h3-4,6H,5H2,1-2H3,(H4,13,14,15,17) |
InChIキー |
GVQDDKFXRUBBDY-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1)CC2=CN=C(N=C2N)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)

![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)


![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)

